molecular formula C11H12Cl3N3O B13625937 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride

4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride

Cat. No.: B13625937
M. Wt: 308.6 g/mol
InChI Key: VVWDPBNKOLMDAY-UHFFFAOYSA-N
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Description

4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is a chemical compound with the molecular formula C11H12Cl3N3O. This compound is known for its unique structure, which includes a chloropyridine moiety linked to a pyridine-2-amine via an oxy-methyl bridge. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride typically involves a multi-step process. One common method includes the reaction of 5-chloropyridin-3-ol with a suitable chloromethylating agent to form 5-chloropyridin-3-yl chloromethyl ether. This intermediate is then reacted with pyridin-2-amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloropyridine
  • 5-Chloropyridin-3-ol
  • Pyridin-2-amine
  • 3-Amino-4-chloropyridine

Uniqueness

What sets 4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C11H12Cl3N3O

Molecular Weight

308.6 g/mol

IUPAC Name

4-[(5-chloropyridin-3-yl)oxymethyl]pyridin-2-amine;dihydrochloride

InChI

InChI=1S/C11H10ClN3O.2ClH/c12-9-4-10(6-14-5-9)16-7-8-1-2-15-11(13)3-8;;/h1-6H,7H2,(H2,13,15);2*1H

InChI Key

VVWDPBNKOLMDAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1COC2=CC(=CN=C2)Cl)N.Cl.Cl

Origin of Product

United States

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